molecular formula C13H19NO B150874 (1S,2S)-2-(benzylamino)cyclohexanol CAS No. 322407-34-1

(1S,2S)-2-(benzylamino)cyclohexanol

Cat. No.: B150874
CAS No.: 322407-34-1
M. Wt: 205.3 g/mol
InChI Key: NJNCYFUGUYIMEQ-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(benzylamino)cyclohexanol, also known as BAC, is a chiral compound commonly used in the synthesis of drugs and other compounds. It is a secondary amine that is structurally similar to other compounds such as cyclohexanol, benzyl alcohol, and benzylamine. BAC has been widely studied for its ability to be used as a chiral building block for the synthesis of drugs and other compounds.

Scientific Research Applications

Scalable Synthesis of Cyclohexanone Derivatives

A study by Qinghong Zha et al. (2021) presents a scalable and low-cost synthesis route for a cyclohexanone-related bifunctional building block, which demonstrates the potential utility of related cyclohexanol derivatives in creating valuable chemical precursors under cost-effective and accessible conditions. This work underscores the versatility of cyclohexanol derivatives in synthesizing industrially relevant compounds (Zha et al., 2021).

Oxidation of Cyclohexane

Catalytic oxidation studies, such as the one conducted by A. Ribeiro et al. (2015), explore the oxidation of cyclohexane using a tetracopper(II) complex in an ionic liquid, highlighting advancements in cyclohexane oxidation methods towards the efficient production of cyclohexanol and cyclohexanone, which are crucial intermediates in the nylon production chain (Ribeiro et al., 2015).

Hydrodeoxygenation Research

The hydrodeoxygenation of aromatic compounds to benzene, as investigated by Yunhua Li et al. (2017), showcases the potential for efficient conversion processes relevant to the production of simpler hydrocarbons from more complex organic molecules. This research could inform processes related to the deoxygenation of benzylamino cyclohexanol derivatives (Li et al., 2017).

Synthesis and Catalytic Applications

Studies on the synthesis and catalytic applications of cyclohexane and benzylamine derivatives, like the work by E. Kolobova et al. (2019), delve into the reductive amination of cyclohexanone with benzylamine over gold-supported catalysts. This research is pertinent to understanding the chemical transformations involving benzylamino cyclohexanol derivatives for amine production (Kolobova et al., 2019).

Safety and Hazards

The safety information for “(1S,2S)-2-(benzylamino)cyclohexanol” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Properties

IUPAC Name

(1S,2S)-2-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCYFUGUYIMEQ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427548
Record name (1S,2S)-2-(benzylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322407-34-1
Record name (1S,2S)-2-(benzylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.